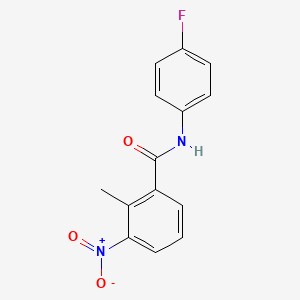

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide

Description

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 4-fluorophenyl group attached to the amide nitrogen and a 2-methyl-3-nitro substitution on the benzoyl moiety.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPXCRXCEDUNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the 4-fluorophenyl group. One common method involves the following steps:

Nitration: 2-methylbenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Fluorination: The nitrated product is then reacted with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: The major product is N-(4-fluorophenyl)-2-methyl-3-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide has been investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible activity against various diseases:

- Anti-inflammatory Properties : Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects. The presence of the nitro group may enhance this activity by modulating inflammatory pathways.

- Analgesic Effects : Preliminary studies suggest that this compound could serve as an analgesic, providing pain relief through its interaction with pain receptors.

Case Study: Anti-Cancer Activity

A related compound, 4-iodo-3-nitrobenzamide (Iniparib), is currently under clinical trials for breast cancer treatment. It functions as a PARP inhibitor, demonstrating the potential of nitrobenzamide derivatives in cancer therapy . This suggests that this compound may also possess similar therapeutic potential.

Materials Science

In materials science, this compound is explored for its role in synthesizing advanced materials:

- Polymer Synthesis : The compound can be utilized as a monomer in the production of polymers with specific thermal and mechanical properties. Its fluorinated phenyl group imparts unique characteristics to the resulting materials.

- Nanomaterials : Research into nanocomposites has identified this compound as a precursor for creating nanomaterials with enhanced electrical and optical properties.

Biological Studies

This compound serves as a valuable tool in biological research:

- Biochemical Assays : It acts as a probe to study enzyme interactions and receptor binding, allowing researchers to elucidate biological pathways and mechanisms.

- Target Identification : The compound's ability to interact with specific biological macromolecules makes it useful in identifying new drug targets.

Industrial Applications

The compound is also significant in industrial chemistry:

- Intermediate in Agrochemicals : this compound can be used as an intermediate in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.

- Chemical Synthesis : Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the nitro and fluorophenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Halogenated Analogs

The substitution pattern on the phenyl ring and benzamide core significantly impacts molecular properties. Key comparisons include:

N-(4-Bromophenyl)-2-methyl-3-nitrobenzamide (28b) :

Replacing fluorine with bromine introduces a larger, less electronegative halogen. Bromine’s polarizability may enhance van der Waals interactions in biological systems but reduce metabolic stability compared to fluorine.- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Chlorine’s intermediate electronegativity and size between F and Br balance electronic effects.

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

A pesticide with a trifluoromethyl group, which increases lipophilicity and membrane permeability compared to the nitro group.

Table 1: Substituent Impact on Properties

Role of Nitro Group Positioning

The nitro group’s position affects molecular planarity and binding:

Biological Activity

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 223.21 g/mol

- Functional Groups : The compound contains a fluorophenyl group, a nitro group (-NO), and an amide bond (C=O-NH), which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antibacterial properties. For instance, derivatives containing nitro groups have shown effectiveness against Mycobacterium tuberculosis and other pathogens .

- Enzyme Inhibition : The structural features of this compound suggest potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibited activity against M. tuberculosis | |

| Enzyme Inhibition | Potential COX and LOX inhibitors | |

| Cytotoxicity | Evaluated against cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study synthesized various nitro derivatives, including those related to this compound, assessing their effectiveness against nosocomial pathogens. Results indicated promising antimicrobial activity, particularly against resistant strains of bacteria .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7). While specific data on this compound was not available, related compounds showed varied cytotoxic profiles, suggesting potential for further exploration .

Research Findings

Recent investigations into compounds with similar structures have highlighted several key findings:

- Structural Modifications : Alterations in substituents on the phenyl ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances interaction with protein targets, potentially increasing therapeutic efficacy .

- Safety Profiles : Many derivatives have demonstrated good safety profiles in preliminary assays, indicating their potential as lead compounds for drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide?

Answer:

The compound can be synthesized via coupling reactions between substituted benzoic acids and anilines. A validated approach involves activating the carboxylic acid group using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions at low temperatures (-50°C) to minimize side reactions . For nitrobenzamide derivatives, nitration steps may precede coupling, as seen in the synthesis of intermediates like N-(4-Bromophenyl)-2-methyl-3-nitrobenzamide, where 3-nitrobenzoic acid is converted to an acyl chloride using dichlorosulfoxide in toluene .

Key Optimization Parameters:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagents | DCC/HOBt | |

| Temperature | -50°C | |

| Acid Activation | Dichlorosulfoxide (for nitro derivatives) |

Basic: How can fluorescence properties of this compound be characterized and optimized?

Answer:

Fluorescence intensity can be studied using spectrofluorometry at excitation/emission wavelengths (e.g., λex 340 nm, λem 380 nm). Optimal conditions include:

- pH 5 : Protonation states of aromatic amines/amides affect electron transitions.

- 25°C : Higher temperatures may quench fluorescence via collisional deactivation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intensity by stabilizing excited states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.